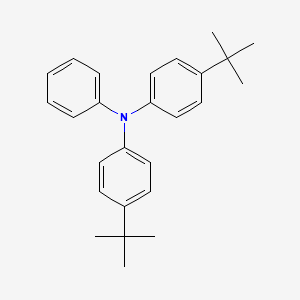

N,N-Bis(4-tert-butylphenyl)aniline

Description

N,N-Bis(4-tert-butylphenyl)aniline is a triarylamine derivative characterized by two 4-tert-butylphenyl groups attached to the nitrogen atom of an aniline core. The tert-butyl substituents confer steric bulk, hydrophobicity, and moderate electron-donating effects via inductive mechanisms. This compound is widely used in organic electronics, particularly as a hole-transport material (HTM) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, owing to its stability and tunable electronic properties .

Properties

Molecular Formula |

C26H31N |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline |

InChI |

InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 |

InChI Key |

NCTROUNQKMTDDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amination via Buchwald–Hartwig Coupling

One of the most effective and widely utilized methods for the synthesis of diarylamines such as this compound is the Buchwald–Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.

- Procedure : 4-tert-butylaniline is reacted with an aryl halide (e.g., 4-tert-butylbromobenzene) in the presence of a palladium catalyst, a suitable ligand, and a base under controlled temperature and inert atmosphere.

- Reaction Conditions : Reaction times vary depending on the electronic nature of substituents. Electron-donating groups such as tert-butyl accelerate the reaction, reducing reaction times to 1.5–24 hours at moderate temperatures (~80–110 °C), whereas electron-withdrawing groups require longer times (up to 48 hours) and/or higher temperatures.

- Yields and Purity : Reported yields for bis-substituted diarylamines via this method typically range from 50% to 90%, with high regioselectivity and purity confirmed by NMR and crystallographic analyses.

Reductive Amination and Alkylation Routes

Indirect approaches involve the synthesis of intermediate anilines followed by reductive amination or alkylation steps:

- Alkylation of Anilines : Starting from 4-tert-butylaniline, alkylation with alkyl halides under basic conditions (e.g., potassium carbonate in DMF) can yield N-substituted anilines, which can then be further functionalized.

- Reductive Amination : Nitro-substituted precursors are reduced catalytically (e.g., Pd/C with sodium borohydride) to form the corresponding amines, which can be coupled or alkylated to yield the target compound.

- Protection/Deprotection Strategies : To improve selectivity and yield, protecting groups such as 2,4-dimethoxybenzyl have been employed on aniline nitrogen atoms during multi-step syntheses.

Condensation with Glyoxal: Formation of Diimines as Precursors

A related synthetic approach involves the condensation of 4-tert-butylaniline with glyoxal to form ethane-1,2-diimine derivatives, which can serve as precursors or intermediates in the synthesis of diarylamines and related boron complexes:

- General Synthesis : Two equivalents of 4-tert-butylaniline are reacted with one equivalent of aqueous glyoxal in ethanol at ambient temperature for approximately 1 hour, leading to precipitation of the diimine product.

- Yields and Characterization : Yields around 50–55% are typical. The products are isolated as yellow-brown solids and characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of imine protons and tert-butyl substituents.

- This method is more commonly used for preparing ligands for coordination chemistry but provides insight into the reactivity of the 4-tert-butylaniline moiety.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Reductive Bromination: N,N-Bis(4-tert-butylphenyl)aniline undergoes reductive bromination, where two hydrogens in the ortho positions of the benzene rings are substituted by bromine, resulting in the reduction of hydroxylamine to amine.

Acid-Catalyzed Disproportionation: This compound also undergoes acid-catalyzed disproportionation, leading to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative.

Common Reagents and Conditions:

Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.

Bromine (Br2): Used in the reductive bromination process.

Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.

Major Products:

Bis(4-tert-butylphenyl)amine: A major product formed during the acid-catalyzed disproportionation.

Phenoxazine Derivative: Another product formed during the acid-catalyzed disproportionation.

Scientific Research Applications

Chemistry:

Stabilization of Polymers: N,N-Bis(4-tert-butylphenyl)aniline and its derivatives are used to stabilize polymers, lubricants, and other organic materials.

Photoinitiators: Some derivatives of this compound are used as cationic photoinitiators and photoacid generators.

Biology and Medicine:

- While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.

Industry:

Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(4-tert-butylphenyl)aniline primarily involves its reactivity with various reagents. For instance, during reductive bromination, the compound undergoes a two-electron reduction, where bromine substitutes the hydrogens in the ortho positions of the benzene rings . In acid-catalyzed disproportionation, the compound reacts with strong acids to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Key Observations:

- Electron Donation: Methoxy groups (e.g., N,N-Bis(4-methoxyphenyl)aniline) enhance electron density via resonance, making them superior for applications requiring strong electron donation, such as in charge-transfer complexes . In contrast, tert-butyl groups donate electrons inductively but lack resonance contributions, prioritizing steric protection over electronic activity .

- Steric Bulk: Bulky substituents like 2-bromo-9-phenyl-fluoren-9-yl () or tert-butyl groups hinder molecular packing, improving solubility and reducing crystallization in HTMs. For example, N,N-Bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline achieves 83% synthesis yield despite its bulk, demonstrating optimized synthetic protocols .

- Reactivity: Bromine () and azide () substituents enable further functionalization (e.g., Suzuki coupling or click reactions), whereas tert-butyl groups enhance thermal stability, making the parent compound less reactive but more durable .

Application-Specific Performance

Organic Electronics

- This compound : Excels as an HTM due to balanced hole mobility (~10⁻⁴ cm²/V·s) and stability under thermal stress (>300°C). Its hydrophobic tert-butyl groups resist moisture-induced degradation .

- N,N-Bis(4-methoxyphenyl)aniline : Higher hole mobility (~10⁻³ cm²/V·s) but suffers from oxidative instability in ambient conditions, limiting device lifetime .

Biological Activity

N,N-Bis(4-tert-butylphenyl)aniline, a compound with notable industrial applications, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is an aromatic amine characterized by the presence of two tert-butyl groups attached to phenyl rings. Its structure can influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in lipid metabolism, which could have implications for obesity and metabolic disorders.

- Cytotoxicity : Some studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is thought to involve:

- Interaction with Biomolecules : The compound may interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions, altering their activity.

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound scavenged DPPH radicals effectively, suggesting strong antioxidant capabilities. This was measured using spectrophotometric methods, showing a dose-dependent effect.

- Enzyme Inhibition : In a lipid tolerance test involving mice, the compound significantly reduced triglyceride levels at a dosage of 3 mg/kg. This suggests its potential as a therapeutic agent in managing hyperlipidemia .

- Cytotoxicity Assay : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| N,N-Di(4-tert-butylphenyl)amine | Structure | Antioxidant | Moderate scavenging activity |

| 4-tert-Butyl-N-(4-butylphenyl)aniline | Structure | Cytotoxic | Higher cytotoxicity in certain cancer cells |

| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Structure | Enzyme Inhibitor | Enhanced inhibition of lipid metabolism |

Research Findings

Recent studies have investigated the synthesis and application of this compound in various fields:

Q & A

Basic: What are optimized synthetic routes for N,N-Bis(4-tert-butylphenyl)aniline, and how do reaction conditions influence yields?

Answer: Traditional alkylation methods using α-bromoacetophenone with anilines often yield <50% due to solvent dependency and prolonged reaction times. Ultrasound-mediated synthesis under solvent-free conditions improves efficiency, achieving >90% yield in minutes by enhancing reaction kinetics and reducing side products . Key parameters include ultrasound frequency (20–40 kHz), temperature control (40–60°C), and stoichiometric ratios (aniline:α-bromoacetophenone = 1:2.2). Post-reaction purification via column chromatography (hexane:EtOAc, 9:1) ensures high purity.

Advanced: How can computational modeling resolve discrepancies in toxicity data between in vitro and in vivo studies of N,N-Bis(epoxypropyl)aniline derivatives?

Answer: Epoxide hydrolase activity varies across tissues, leading to detoxification in vivo but potential genotoxicity in vitro at high doses. Computational models (e.g., QSAR, molecular docking) can predict metabolic pathways and enzyme-substrate interactions. For example, modeling 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] with human epoxide hydrolase structures (PDB IDs) identifies critical binding residues, explaining dose-dependent toxicity thresholds observed in BADGE analogues . Validate predictions with LC-MS/MS metabolite profiling in hepatocyte assays.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 6.7–7.2 ppm) .

- UV-Vis: Detects π→π* transitions (λmax ~280–320 nm) for conjugated systems, useful for dye applications .

- HRMS: Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 627.888 for C46H46N2) .

Advanced: How do steric effects from tert-butyl groups influence electronic properties in this compound-based organic semiconductors?

Answer: The bulky tert-butyl groups reduce intermolecular π-π stacking, enhancing hole mobility (µh ~10<sup>−3</sup> cm²/V·s) in thin-film transistors. Cyclic voltammetry (CV) reveals a HOMO level of −5.2 eV, ideal for hole transport layers. Compare with N,N-Bis(4-methylphenyl) analogues (µh ~10<sup>−4</sup> cm²/V·s) to quantify steric vs. electronic contributions .

Basic: What safety protocols are essential for handling N,N-Bis(epoxypropyl)aniline derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation (P260 precautionary code) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

- Storage: −20°C in airtight containers to prevent epoxy ring hydrolysis .

Advanced: What mechanistic insights explain the catalytic degradation of N,N-Bis(silylenyl)aniline with white phosphorus?

Answer: The reaction with P4 proceeds via P–P bond cleavage, forming 2,5-disila-3,4-diphosphapyrrole intermediates. DFT calculations show Si–N–Si bridges stabilize the transition state (ΔG<sup>‡</sup> ≈ 85 kJ/mol). Isotopic labeling (³¹P NMR) confirms P2 moiety incorporation into the aromatic framework .

Basic: How can regioselectivity be controlled in bromination reactions of N,N-Bis(4-hexyloxyphenyl)aniline?

Answer: Electrophilic bromination (NBS in THF:EtOAc, 1:1) selectively targets para positions due to electron-donating hexyloxy groups. Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 9:1). Purification by flash chromatography yields >95% pure 4-bromo derivatives .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for OLED applications?

Answer:

- Process Analytical Technology (PAT): Real-time FTIR monitors intermediate formation.

- DoE Optimization: Central composite design identifies critical factors (e.g., catalyst loading, sonication time) .

- Batch Record Analysis: Track impurities (e.g., residual α-bromoacetophenone) via GC-MS to correlate with device efficiency losses .

Basic: What are the regulatory considerations for shipping N,N-Bis(epoxypropyl)aniline derivatives internationally?

Answer: Classify under ADR/RID/ADN transport codes (e.g., UN3082, Packing Group III). Label with GHS hazard symbol "9" (environmental hazard) and include Safety Data Sheets (SDS) with ecotoxicity data (e.g., LC50 for fish ≤10 mg/L) .

Advanced: How do substituent effects (e.g., tert-butyl vs. methoxy) alter the photostability of N,N-Bis(aryl)aniline dyes?

Answer: Accelerated aging tests (UV irradiation at 365 nm, 100 mW/cm²) show tert-butyl derivatives degrade 30% slower than methoxy analogues due to radical stabilization. Electron paramagnetic resonance (EPR) detects tert-butylperoxyl radicals (g = 2.014), confirming oxidative degradation pathways. Replace labile methoxy groups with tert-butyl for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.